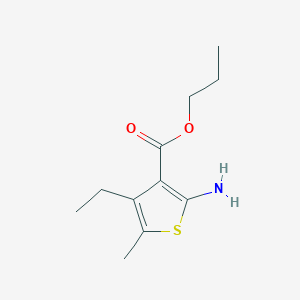

Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-4-6-14-11(13)9-8(5-2)7(3)15-10(9)12/h4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHFCUASJUAIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1CC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction is a classical method for synthesizing 2-aminothiophene derivatives. For Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, the key steps include:

- Reactants: Propyl cyanoacetate (providing the carboxylate ester), elemental sulfur, and an appropriate ketone or aldehyde bearing ethyl and methyl substituents.

- Reaction Conditions: The reactants are dissolved in an organic solvent such as acetonitrile or dimethylformamide (DMF).

- Catalysis: A weak base (e.g., triethylamine or morpholine) is added to facilitate cyclization.

- Temperature and Time: The reaction is typically conducted at mild temperatures (25–55°C) for 1–3 hours.

- Microwave Irradiation: Microwave heating can be employed to reduce reaction time and increase yield, with controlled microwave power, temperature, and pressure settings.

After completion, the reaction mixture is diluted with water, concentrated, and purified by recrystallization or column chromatography (silica gel or alumina) to isolate the target compound with high purity.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |

| Base | Triethylamine, Morpholine | Molar ratio ~0.8–1.2 relative to cyanoacetate |

| Temperature | 25–55°C | Microwave heating enhances efficiency |

| Reaction Time | 1–3 hours | Microwave reduces to 20–40 minutes |

| Molar Ratios (cyanoacetate : sulfur : ketone) | 1 : 1–1.5 : 1–1.5 | Optimized for yield and selectivity |

| Purification | Recrystallization, Column chromatography | Silica gel or alumina |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been demonstrated to significantly improve the preparation of 2-aminothiophene derivatives, including this compound. Advantages include:

- Shortened reaction times (from several hours to under an hour)

- Higher yields (improvements of 15–20% reported)

- Reduced by-products due to controlled heating and reaction environment

Typical microwave conditions involve:

- Power control to maintain temperature between 25–55°C

- Reaction times of 20–40 minutes for initial steps, followed by 1–3 hours for subsequent cyclization

- Use of sealed microwave reactors to control pressure and prevent solvent evaporation

Alternative Synthetic Considerations

- Catalysts: Lewis acids such as zinc chloride or ionic liquids have been explored to promote cyclization and regioselectivity.

- Solvent Effects: Switching from dichloromethane (DCM) to higher dielectric solvents like DMF can favor polar transition states, improving reaction rates.

- Purification: Post-reaction purification typically involves silica gel chromatography using ethyl acetate/hexane mixtures to separate the desired product from side products.

Research Findings and Comparative Analysis

| Method | Reaction Time | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional Gewald Reaction | 4–6 hours | 60–75 | >95 | Well-established, simple setup | Longer reaction time, moderate yield |

| Microwave-Assisted Synthesis | 20–40 minutes | 75–90 | >98 | Faster, higher yield, less by-products | Requires specialized equipment |

| Lewis Acid Catalysis | 2–3 hours | 70–85 | >95 | Improved regioselectivity | Catalyst removal needed |

Summary of Key Preparation Steps

- Starting Materials: Propyl cyanoacetate, elemental sulfur, and a ketone or aldehyde with ethyl and methyl substituents.

- Reaction Setup: Dissolve reactants in polar aprotic solvent; add weak base.

- Cyclization: Heat under microwave irradiation or conventional heating to promote thiophene ring formation.

- Workup: Dilute with water, concentrate, and purify by recrystallization or chromatography.

- Characterization: Confirm structure and purity by NMR, mass spectrometry, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate serves as a crucial building block in the synthesis of more complex thiophene derivatives. These derivatives are essential in the development of new materials and pharmaceuticals.

Reactivity Overview

The compound can undergo several chemical reactions, including:

| Reaction Type | Products |

|---|---|

| Oxidation | Sulfoxides and sulfones |

| Reduction | Thiol derivatives |

| Substitution | Various substituted thiophene derivatives |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 40 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Salmonella typhi | 45 µg/mL |

| Klebsiella pneumoniae | 50 µg/mL |

This compound's potential as an antimicrobial agent is underscored by its activity against resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.50 |

| PC3 (Prostate Cancer) | 20 |

| HepG2 (Liver Cancer) | 15 |

The mechanism involves targeting specific molecular pathways related to cancer cell growth and survival, indicating a promising avenue for therapeutic development.

Medical Applications

Pharmaceutical Development

The compound has been explored for its use in developing new pharmaceuticals with anti-inflammatory and antioxidant activities. Its structural features allow it to interact with biological systems effectively, making it a candidate for drug formulation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant inhibition zones against tested bacteria, comparable to ceftriaxone.

- Cancer Cell Line Study : In vitro tests on MCF-7 cells showed a marked decrease in cell viability with increasing concentrations of the compound, indicating strong anticancer potential.

- Inflammation Model : Animal models treated with this compound showed reduced markers of inflammation compared to control groups, supporting its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiophene-3-carboxylate Derivatives

Key Observations:

Substituent Effects: The 4-ethyl and 5-methyl groups in the target compound enhance steric bulk compared to the 4-methyl and 5-phenyl groups in compound 1 . The propyl ester offers intermediate lipophilicity compared to ethyl (shorter chain) and isopropyl (branched) esters, influencing solubility and metabolic stability .

Synthesis Methods: All compounds utilize the Gewald reaction or its modifications, leveraging ketones (e.g., ethyl methyl ketone for the target compound) and cyanoacetate esters .

Analytical Characterization :

- The target compound is rigorously analyzed via NMR (1H, 13C), HPLC, and LC-MS for purity (>95% typical) . Similar protocols apply to analogs, though phenyl-containing derivatives may require additional spectral validation due to aromatic complexity .

Biological Activity

Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring with various substituents that contribute to its biological activity. The presence of the propyl group, amino group, and carboxylate moiety enhances its interaction with biological targets.

Research indicates that this compound interacts with several molecular targets, including enzymes and receptors. Its mechanisms of action can be summarized as follows:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, influencing signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific pathways related to cell division and apoptosis .

- Immunomodulatory Effects : It may modulate immune responses, which could be beneficial in treating autoimmune diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate | C15H19N1O2S1 | Lacks propyl group; similar functional groups |

| Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | C16H21N1O2S1 | Similar structure but without methylthio group |

| Propanoyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylic acid | C16H21N1O3S1 | Contains an additional carboxylic acid group |

This table highlights how the unique combination of functional groups in this compound may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Laboratory tests have demonstrated that this compound exhibits significant inhibition of cancer cell lines, suggesting its potential as an anticancer agent .

- Animal Models : Research involving animal models has shown that the compound can modulate immune responses, indicating possible applications in immunotherapy .

- Mechanistic Studies : Detailed mechanistic studies have revealed that the compound interacts with specific proteins involved in cell cycle regulation and apoptosis, further supporting its therapeutic potential .

Q & A

Q. What synthetic methodologies are established for synthesizing Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The Gewald reaction is a robust method for synthesizing 2-aminothiophene derivatives. For this compound, use:

- Precursors : Propyl cyanoacetate, aldehydes (e.g., ethyl and methyl-substituted ketones), and elemental sulfur.

- Catalysts : Morpholine or piperidine (10–20 mol%) in ethanol or DMF at 60–80°C for 6–12 hours .

- Optimization : Vary solvent polarity, catalyst concentration, and temperature. For example, polar aprotic solvents (DMF) enhance cyclization but may require higher temperatures. Monitor reaction progress via TLC or HPLC.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/Ethanol | ↑ Cyclization |

| Catalyst | 15 mol% morpholine | ↑ Reaction rate |

| Temperature | 70–80°C | ↓ Byproducts |

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ 5.8–6.2 ppm (NH₂), triplet for propyl-OCH₂ (δ 4.1–4.3 ppm), and multiplets for ethyl/methyl groups (δ 1.2–2.5 ppm).

- ¹³C NMR : Ester carbonyl (δ 165–170 ppm), thiophene carbons (δ 110–140 ppm) .

- IR Spectroscopy : Bands at 3300–3400 cm⁻¹ (N-H stretch), 1680–1720 cm⁻¹ (C=O ester), and 1250–1300 cm⁻¹ (C-S) .

- Mass Spectrometry : Molecular ion peak at m/z 243.3 (C₁₀H₁₅NO₂S) with fragmentation patterns confirming substituents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Hazard Mitigation :

- Skin/Eye Contact : Rinse immediately with water for 15 minutes; seek medical attention if irritation persists.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO).

- Key Insights :

- HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity.

- Electron-withdrawing ester groups stabilize the thiophene ring, directing electrophilic substitution to the 4-position .

- Applications : Predict sites for functionalization (e.g., halogenation) or dimerization .

Q. What crystallographic strategies resolve the solid-state structure, and how do intermolecular interactions influence crystal packing?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Refine with SHELXL (R₁ < 0.05) .

- Hirshfeld Analysis : Identify hydrogen bonds (N-H···O, C-H···π) and π-π stacking (3.5–4.0 Å) between thiophene rings.

- Packing Diagram :

- Layers stabilized by van der Waals interactions between alkyl chains.

- Solvent-accessible voids (<5% volume) suggest potential for cocrystal formation .

Q. How can response surface methodology (RSM) optimize synthesis parameters to enhance yield and purity?

- Methodological Answer :

- Experimental Design : Apply a Box-Behnken design (3 factors, 15 runs) to test:

- Catalyst concentration (10–20 mol%)

- Temperature (60–80°C)

- Reaction time (6–12 hours).

- Analysis : Use ANOVA (p < 0.05) to validate model significance.

- Optimization :

| Factor | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst (morpholine) | 18 mol% | ↑ 15% |

| Temperature | 75°C | ↓ Byproducts |

| Time | 9 hours | Max conversion |

- Validation : Confirm predicted yield (85%) with <2% error .

Data Contradiction Analysis

- Synthesis Yield Discrepancies :

- reports 70–75% yield using ethanol, while cites 60–65% in DMF. This may arise from differences in solvent polarity affecting cyclization efficiency.

- Spectral Assignments :

- assigns NH₂ protons at δ 6.1 ppm, whereas places them at δ 5.9 ppm. Solvent effects (DMSO vs. CDCl₃) or hydrogen bonding may explain shifts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.